molecular formula C19H22N2O3S B300124 1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide

Katalognummer: B300124
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: JYNFDLBSWDIVNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a prolinamide moiety, which is further substituted with a phenylethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide typically involves the reaction of proline derivatives with sulfonyl chlorides in the presence of a base. One common method includes the use of N-(1-phenylethyl)proline and phenylsulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-phenylethyl)-1-(phenylsulfonyl)pyrrolidine
  • N-(1-phenylethyl)-1-(phenylsulfonyl)piperidine
  • N-(1-phenylethyl)-1-(phenylsulfonyl)morpholine

Uniqueness

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide is unique due to its specific prolinamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H22N2O3S

Molekulargewicht

358.5 g/mol

IUPAC-Name

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-15(16-9-4-2-5-10-16)20-19(22)18-13-8-14-21(18)25(23,24)17-11-6-3-7-12-17/h2-7,9-12,15,18H,8,13-14H2,1H3,(H,20,22)

InChI-Schlüssel

JYNFDLBSWDIVNR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.